molecular formula C16H18N2O6S B12088178 N-(Benzenesulfonyl)-3,4,5-trimethoxy-benzohydrazide

N-(Benzenesulfonyl)-3,4,5-trimethoxy-benzohydrazide

Cat. No.: B12088178
M. Wt: 366.4 g/mol
InChI Key: ONQRULFTKZFAMS-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-3,4,5-trimethoxy-benzohydrazide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a benzohydrazide moiety, which is further substituted with three methoxy groups at the 3, 4, and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzenesulfonyl)-3,4,5-trimethoxy-benzohydrazide typically involves the reaction of benzenesulfonyl chloride with 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(Benzenesulfonyl)-3,4,5-trimethoxy-benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinyl or sulfide derivatives .

Scientific Research Applications

N-(Benzenesulfonyl)-3,4,5-trimethoxy-benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)-3,4,5-trimethoxy-benzohydrazide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

  • N-(Benzenesulfonyl)-amino acid esters
  • N-(Benzenesulfonyl)-hydrazides
  • Benzenesulfonamides

Comparison: N-(Benzenesulfonyl)-3,4,5-trimethoxy-benzohydrazide is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to other benzenesulfonamides, this compound may exhibit enhanced solubility and different pharmacokinetic properties .

Properties

Molecular Formula

C16H18N2O6S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide

InChI

InChI=1S/C16H18N2O6S/c1-22-13-9-11(10-14(23-2)15(13)24-3)16(19)18(17)25(20,21)12-7-5-4-6-8-12/h4-10H,17H2,1-3H3

InChI Key

ONQRULFTKZFAMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(N)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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